6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

Catalog No.
S13512837
CAS No.
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin...

Product Name

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-6-3-10-8(12-5-6)7(4-11)2-9-10/h2,4,6H,3,5H2,1H3

InChI Key

NZKLSKMPDHHGDG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)C=O)OC1

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo-oxazine structure. Its chemical formula is C8H10N2O2C_8H_{10}N_2O_2 and it has a molecular weight of 166.18 g/mol. The compound exhibits unique structural characteristics due to the presence of both pyrazole and oxazine rings, which contribute to its potential reactivity and biological activity. The compound is identified by the CAS number 1706431-19-7 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

Such as:

  • Nucleophilic addition: The carbonyl group of the aldehyde can react with nucleophiles to form alcohols or other derivatives.
  • Condensation reactions: It can undergo condensation with amines or alcohols to form imines or hemiacetals.
  • Oxidation reactions: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research into the biological activity of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde indicates potential pharmacological properties. Compounds with similar structures have shown:

  • Antimicrobial activity: Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory effects: Certain pyrazole derivatives have been linked to reduced inflammation in biological models.
  • Cytotoxicity: Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines.

The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both pyrazole and oxazine moieties, cyclization can be induced using acid catalysts.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions on existing pyrazole derivatives.
  • Multi-step Synthesis: A combination of functional group transformations including alkylation and oxidation steps may be employed to construct the final product.

These methods allow for the tailored synthesis of this compound and its derivatives for specific applications in research and industry .

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde has several potential applications:

  • Pharmaceutical Research: Its unique structure may lead to the development of new therapeutic agents targeting various diseases.
  • Organic Synthesis: The compound can serve as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its heterocyclic nature, it may find applications in developing novel materials with specific properties.

These applications highlight the compound's significance in both scientific research and industrial contexts .

Interaction studies involving 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in disease pathways. Further studies utilizing techniques such as molecular docking or binding assays are essential to elucidate these interactions and their implications for drug design and development .

Several compounds share structural similarities with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amineC7H10N2OC_7H_{10}N_2O0.88
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineC7H9BrN2OC_7H_9BrN_2O0.86
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amineC8H12N2OC_8H_{12}N_2O0.85

These compounds exhibit variations in their functional groups or substituents while retaining core structural features. The uniqueness of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde lies in its specific aldehyde functionality combined with a methyl group on the pyrazole ring, which may influence its chemical reactivity and biological interactions compared to its analogs .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

166.074227566 g/mol

Monoisotopic Mass

166.074227566 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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